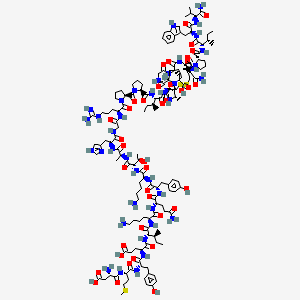
Bombinakinin-gap
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bombinakinin-GAP is a bioactive peptide related to bradykinin, derived from the skin secretions of the toad Bombina maxima . It is known for its ability to induce a significant reduction in food intake when administered intracerebroventricularly in rats . The peptide has a molecular weight of 3228.75 and a sequence of DMYEIKQYKTAHGRPPICAPGEQCPIWV, with modifications including a C-terminal amide and a disulfide bridge between positions 18 and 24 .
Preparation Methods
The synthesis of Bombinakinin-GAP involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin The reaction conditions typically involve the use of coupling reagents such as HBTU or HATU, and bases like DIPEA
Chemical Reactions Analysis
Bombinakinin-GAP undergoes various chemical reactions, including:
Oxidation: The disulfide bridge formation between cysteine residues is an example of an oxidation reaction.
Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide sequence can be substituted with other residues to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like iodine for disulfide bridge formation and reducing agents like DTT for disulfide bridge reduction. Major products formed from these reactions include modified peptides with altered biological activities.
Scientific Research Applications
Bombinakinin-GAP has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating feeding behavior and energy homeostasis in animals.
Medicine: Potential therapeutic applications in controlling appetite and treating obesity.
Industry: Utilized in the development of bioactive peptides for pharmaceutical and biotechnological applications.
Mechanism of Action
Bombinakinin-GAP exerts its effects by interacting with bradykinin receptors in the brain . The peptide binds to these receptors, leading to the activation of signaling pathways that regulate feeding behavior. The exact molecular targets and pathways involved are still under investigation, but it is believed that the peptide modulates neurotransmitter release and neuronal activity to reduce food intake.
Comparison with Similar Compounds
Bombinakinin-GAP is unique among bradykinin-related peptides due to its specific sequence and modifications. Similar compounds include:
Bombinakinin M: Another peptide from Bombina maxima with a different sequence and biological activity.
Bradykinin: A well-known peptide involved in inflammation and pain, with a shorter sequence and different receptor interactions.
Kallidin: A peptide similar to bradykinin but with an additional lysine residue at the N-terminus. This compound stands out due to its specific effects on feeding behavior and its unique sequence modifications.
Properties
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(3S,6R,11R,14S,17S,23S)-11-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-14-(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3-methyl-2,5,13,16,19,22-hexaoxo-8,9-dithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosan-6-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C145H219N39O39S3/c1-13-74(6)115(177-129(208)94(47-51-112(194)195)168-131(210)98(62-81-38-42-85(187)43-39-81)172-127(206)95(52-60-224-12)164-121(200)87(148)65-113(196)197)137(216)169-89(29-18-20-53-146)123(202)166-92(44-48-107(149)188)125(204)171-97(61-80-36-40-84(186)41-37-80)130(209)165-90(30-19-21-54-147)128(207)180-118(79(11)185)140(219)160-77(9)120(199)170-100(64-83-67-154-72-159-83)122(201)157-68-110(191)163-96(31-22-55-155-145(152)153)142(221)184-59-26-35-106(184)144(223)183-58-25-34-105(183)136(215)179-117(76(8)15-3)139(218)174-101-70-225-226-71-102(175-126(205)93(45-49-108(150)189)167-124(203)91(46-50-111(192)193)162-109(190)69-158-134(213)103-32-23-56-181(103)141(220)78(10)161-133(101)212)143(222)182-57-24-33-104(182)135(214)178-116(75(7)14-2)138(217)173-99(132(211)176-114(73(4)5)119(151)198)63-82-66-156-88-28-17-16-27-86(82)88/h16-17,27-28,36-43,66-67,72-79,87,89-106,114-118,156,185-187H,13-15,18-26,29-35,44-65,68-71,146-148H2,1-12H3,(H2,149,188)(H2,150,189)(H2,151,198)(H,154,159)(H,157,201)(H,158,213)(H,160,219)(H,161,212)(H,162,190)(H,163,191)(H,164,200)(H,165,209)(H,166,202)(H,167,203)(H,168,210)(H,169,216)(H,170,199)(H,171,204)(H,172,206)(H,173,217)(H,174,218)(H,175,205)(H,176,211)(H,177,208)(H,178,214)(H,179,215)(H,180,207)(H,192,193)(H,194,195)(H,196,197)(H4,152,153,155)/t74-,75-,76-,77-,78-,79+,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,114-,115-,116-,117-,118-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYUZJQRZYPVMG-BFMDKFMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C2CCCN2C(=O)C(NC1=O)C)CCC(=O)O)CCC(=O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(C(C)C)C(=O)N)NC(=O)C6CCCN6C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC8=CNC=N8)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC1=O)C)CCC(=O)O)CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C145H219N39O39S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3228.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
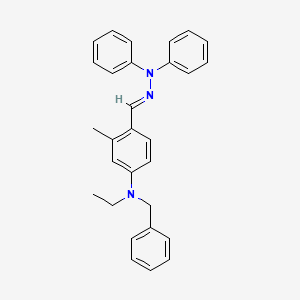
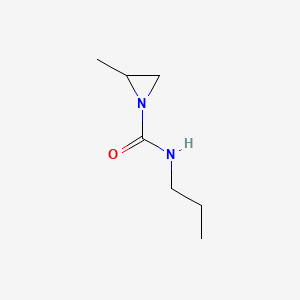
![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)
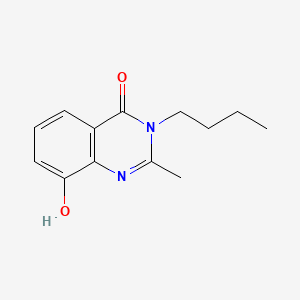
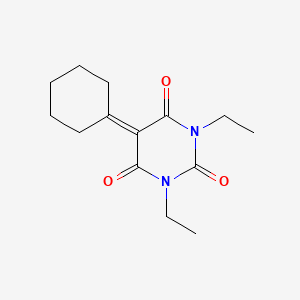
![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)
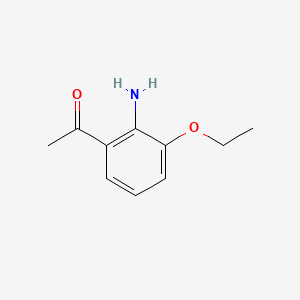
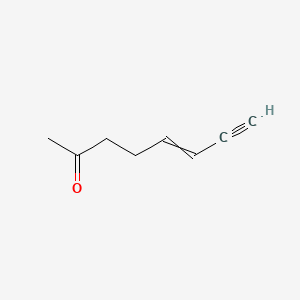
![4,7-Methanopyrazolo[1,5-a]pyridine](/img/structure/B561493.png)

![Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy-](/img/structure/B561497.png)
